![molecular formula C19H22N4OS B2605537 (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine CAS No. 315683-83-1](/img/structure/B2605537.png)

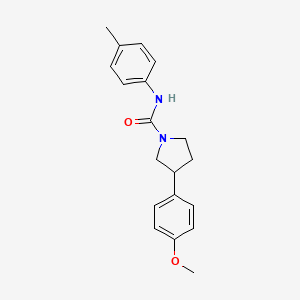

(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been reported .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be determined using various analytical techniques. The empirical formula for a related compound, 4-(2-Morpholin-4-yl-ethyl)-phenylamine, is C12H18N2O .

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions. For instance, they can be used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely. For example, 4-(2-Morpholin-4-yl-ethyl)-phenylamine is a solid at room temperature .

科学的研究の応用

Synthesis and Structural Modification

The synthesis of derivatives similar to "(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine" involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) developed a rapid and green synthetic method for a related compound, highlighting the significance of these derivatives as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017). Additionally, the synthesis of pyrido[3,4-d]pyrimidines by Kuznetsov et al. (2007) through the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine underscores the versatility of morpholine derivatives in creating biologically active compounds (Kuznetsov, A., Nam, N. L., & Chapyshev, S., 2007).

Biological Activity and Potential Applications

The exploration of morpholine derivatives extends into their potential biological activities and applications in drug design. Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, demonstrating its application in inhibiting the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy (Hobbs, H., Bravi, G., Campbell, I., et al., 2019). Similarly, Hayakawa et al. (2007) identified 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine as a novel p110alpha inhibitor, showcasing the importance of structural modification in enhancing potency against specific cellular targets (Hayakawa, M., Kaizawa, H., Moritomo, H., et al., 2007).

Safety and Hazards

特性

IUPAC Name |

5-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-14-2-4-15(5-3-14)16-12-25-19-17(16)18(21-13-22-19)20-6-7-23-8-10-24-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWFEKNOTMFPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605454.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl chloride](/img/structure/B2605470.png)

triazin-4-one](/img/structure/B2605473.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)